Centanafadine (also known as EB-1020) is a first-in-class, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). From a procurement and formulation perspective, it is distinguished by its highly specific, unbalanced 1:6:14 transporter inhibition ratio (NET:DAT:SERT) and its classification as a Biopharmaceutics Classification System (BCS) Class I molecule [1]. Available primarily as a stable hydrochloride salt (CAS 923981-14-0) to optimize handling, Centanafadine exhibits high aqueous solubility and permeability, making it an exceptionally processable active pharmaceutical ingredient (API) for multiphasic and sustained-release solid oral dosage prototyping [2]. Its distinct receptor binding profile and favorable physicochemical properties make it a critical reference material for neuropharmacological research and advanced formulation development.
Substituting Centanafadine with standard norepinephrine reuptake inhibitors (NRIs) like atomoxetine or traditional stimulants like methylphenidate fundamentally compromises both pharmacological modeling and regulatory handling workflows [1]. Atomoxetine lacks meaningful dopaminergic and serotonergic modulation, failing to replicate Centanafadine's broad-spectrum monoamine efficacy. Conversely, traditional stimulants carry stringent controlled-substance handling requirements and high abuse liability, complicating laboratory logistics and clinical translation [2]. Furthermore, while other triple reuptake inhibitors (TRIs) like dasotraline exist, they possess symmetric or differing binding ratios that do not match Centanafadine's precise NET-dominant (1:6:14) profile. Consequently, buyers requiring a highly soluble, non-stimulant TRI with predictable in vivo occupancy must procure exact Centanafadine rather than relying on class-level analogs.
Centanafadine demonstrates a highly specific, unbalanced inhibition profile across monoamine transporters, which cannot be replicated by selective NRIs. In vitro assays show Centanafadine inhibits NET, DAT, and SERT with IC50 values of 6 nM, 38 nM, and 83 nM, respectively [1]. In contrast, the standard NRI atomoxetine is highly selective for NET (Ki 5 nM) but exhibits negligible affinity for DAT (1451 nM). This 1:6:14 ratio provides a unique polypharmacological baseline.
| Evidence Dimension | Transporter Inhibition (IC50 / Ki) |
| Target Compound Data | Centanafadine: NET 6 nM, DAT 38 nM, SERT 83 nM |
| Comparator Or Baseline | Atomoxetine: NET 5 nM, DAT 1451 nM, SERT 77 nM |
| Quantified Difference | Centanafadine exhibits ~38-fold higher affinity for DAT compared to atomoxetine. |
| Conditions | In vitro cloned cell lines transfected with human transporters |
Procuring Centanafadine is essential for researchers requiring simultaneous, calibrated multi-target monoamine modulation without the extreme DAT selectivity of traditional stimulants.
For industrial formulation and scale-up, the physicochemical properties of the API dictate process complexity. Centanafadine is classified as a BCS Class I molecule, indicating high solubility and high permeability [1]. The hydrochloride salt form achieves excellent solubility in standard organic solvents (e.g., DMSO at 125 mg/mL or 508.65 mM) and aqueous media, unlike many lipophilic CNS compounds that fall into BCS Class II (low solubility). This eliminates the need for complex solubility-enhancing excipients or amorphous solid dispersion techniques.
| Evidence Dimension | Biopharmaceutics Classification and Solubility |
| Target Compound Data | Centanafadine HCl: BCS Class I, DMSO solubility 125 mg/mL |
| Comparator Or Baseline | Standard BCS Class II CNS agents (low solubility) |
| Quantified Difference | High aqueous and solvent solubility allows direct compression or simple bead coating without advanced solubilization. |
| Conditions | Standard formulation conditions (ambient temperature, standard solvents) |
BCS Class I status drastically reduces formulation development time and excipient costs for sustained-release solid oral dosage prototyping.
When selecting a reference compound for non-stimulant neurotherapeutics, tolerability is a critical benchmarking metric. In matching-adjusted indirect comparisons, Centanafadine demonstrated a significantly superior safety profile compared to atomoxetine. Specifically, Centanafadine was associated with an 18.64 percentage point lower risk of nausea and a 9.21 percentage point lower risk of fatigue [1]. This improved tolerability is directly linked to its specific receptor binding kinetics.
| Evidence Dimension | Risk Difference in Adverse Events |
| Target Compound Data | Centanafadine |
| Comparator Or Baseline | Atomoxetine |
| Quantified Difference | 18.64% lower risk of nausea; 9.21% lower risk of fatigue. |
| Conditions | Matching-adjusted indirect comparison of adult clinical trial data |
Provides a superior, low-attrition reference standard for developing next-generation psychiatric and neurobehavioral medications.
From a laboratory and industrial handling perspective, Centanafadine offers significant logistical advantages over traditional dopaminergic agents. Unlike methylphenidate or amphetamine derivatives, which require strict DEA Schedule II controlled-substance tracking, secure storage, and rigorous disposal protocols, Centanafadine demonstrates low abuse liability and is handled as a standard active pharmaceutical ingredient [1]. This non-stimulant profile eliminates the administrative overhead and facility security requirements associated with controlled substances.
| Evidence Dimension | Regulatory Handling and Abuse Liability |
| Target Compound Data | Centanafadine: Non-stimulant, standard handling protocols |
| Comparator Or Baseline | Methylphenidate / Lisdexamfetamine: Schedule II controlled substance |
| Quantified Difference | Eliminates DEA Schedule II compliance overhead, reducing procurement and storage administrative costs. |
| Conditions | Standard laboratory or industrial pharmaceutical manufacturing facility |
Procuring Centanafadine accelerates research timelines by bypassing the complex regulatory approvals, secure storage, and auditing required for traditional stimulant reference materials.
Leveraging its BCS Class I designation and high solubility, Centanafadine serves as an ideal baseline API for benchmarking multiphasic release profiles and bead-coating technologies without the confounding variables of complex solubility-enhancing excipients [1].
Utilizing its unique 1:6:14 unbalanced TRI profile, researchers can employ Centanafadine as a positive control in preclinical models of ADHD and comorbid anxiety to evaluate multi-target monoamine modulation without inducing stimulant-like locomotor hyperactivity [2].
Due to its precise and differentiated IC50 values across NET, DAT, and SERT, Centanafadine is highly suited for calibrating in vitro cloned cell line assays, providing a reliable polypharmacological standard against which novel selective or non-selective reuptake inhibitors can be measured [2].